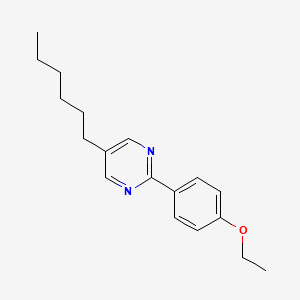
2-(4-Ethoxyphenyl)-5-hexylpyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Ethoxyphenyl)-5-hexylpyrimidine is an organic compound belonging to the pyrimidine family It features a pyrimidine ring substituted with a 4-ethoxyphenyl group at the 2-position and a hexyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethoxyphenyl)-5-hexylpyrimidine typically involves the following steps:
Starting Materials: The synthesis begins with 4-ethoxybenzaldehyde and hexylamine.
Formation of Intermediate: The 4-ethoxybenzaldehyde undergoes a condensation reaction with hexylamine to form an imine intermediate.
Cyclization: The imine intermediate is then subjected to cyclization with a suitable reagent, such as guanidine or urea, to form the pyrimidine ring.
Final Product: The resulting product is this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts and optimized reaction conditions, such as temperature and pressure, are employed to ensure high purity and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: 2-(4-Ethoxyphenyl)-5-hexylpyrimidine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially converting the compound into its reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Pyrimidine N-oxides.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 2-(4-Ethoxyphenyl)-5-hexylpyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
In biological research, this compound can be used to study the interactions of pyrimidine derivatives with biological macromolecules. It serves as a model compound for understanding the behavior of similar structures in biological systems.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its properties make it suitable for applications in coatings, polymers, and other advanced materials.
Wirkmechanismus
The mechanism by which 2-(4-Ethoxyphenyl)-5-hexylpyrimidine exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-Methoxyphenyl)-5-hexylpyrimidine: Similar structure with a methoxy group instead of an ethoxy group.
2-(4-Ethoxyphenyl)-5-methylpyrimidine: Similar structure with a methyl group instead of a hexyl group.
2-(4-Ethoxyphenyl)-5-phenylpyrimidine: Similar structure with a phenyl group instead of a hexyl group.
Uniqueness
2-(4-Ethoxyphenyl)-5-hexylpyrimidine is unique due to the combination of its ethoxyphenyl and hexyl substituents. This specific arrangement imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
57202-25-2 |
|---|---|
Molekularformel |
C18H24N2O |
Molekulargewicht |
284.4 g/mol |
IUPAC-Name |
2-(4-ethoxyphenyl)-5-hexylpyrimidine |
InChI |
InChI=1S/C18H24N2O/c1-3-5-6-7-8-15-13-19-18(20-14-15)16-9-11-17(12-10-16)21-4-2/h9-14H,3-8H2,1-2H3 |
InChI-Schlüssel |
BATOCZDAPFKOTO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC1=CN=C(N=C1)C2=CC=C(C=C2)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


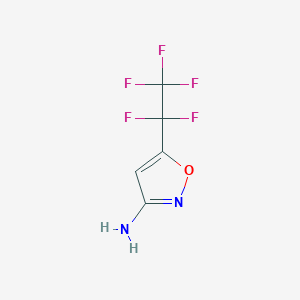
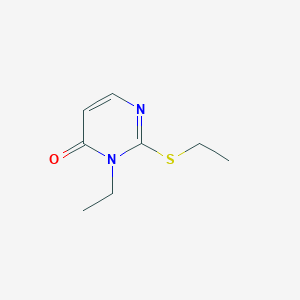


![Acetamide, N-[2-chloro-5-(2,4-diamino-6-ethyl-5-pyrimidinyl)phenyl]-](/img/structure/B12920386.png)
![2,5-Dimethylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12920397.png)

![2,6-Diamino-5-[6-(1,3-benzoxazol-2-yl)-6-hydroxyhexyl]pyrimidin-4(1H)-one](/img/structure/B12920410.png)
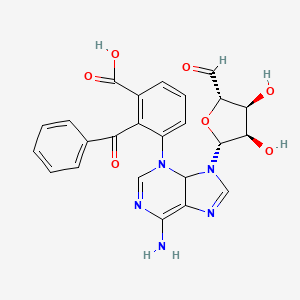
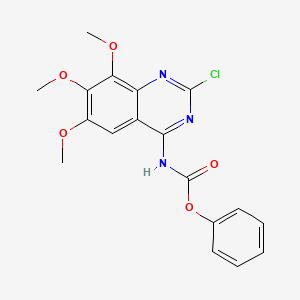

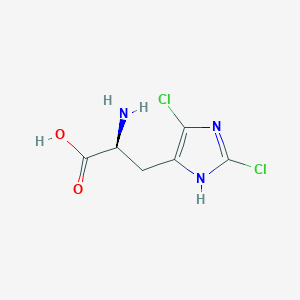
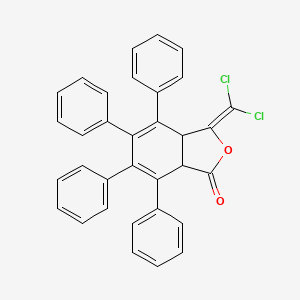
![6-((5,10-Dioxo-5,10-dihydroanthra[2,3-d]oxazol-2-yl)amino)naphtho[2,3-c]acridine-5,8,14(13H)-trione](/img/structure/B12920430.png)
